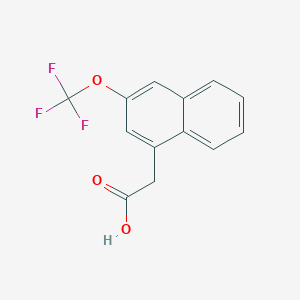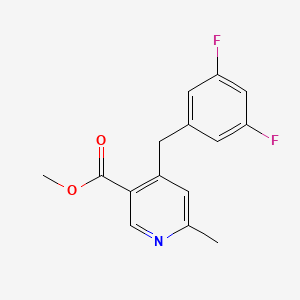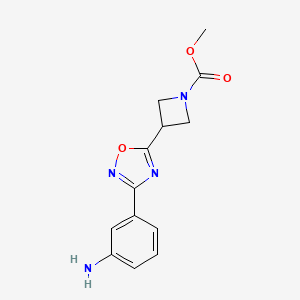![molecular formula C15H23N5 B11847845 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 88100-14-5](/img/structure/B11847845.png)
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a piperazine ring and a tetrahydroquinazoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Pd/C, platinum oxide (PtO2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: Shares the piperazine ring but differs in the attached functional groups.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar in having a piperazine ring but with different substituents and biological activities.
Uniqueness
2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of the piperazine and tetrahydroquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
88100-14-5 |
|---|---|
Fórmula molecular |
C15H23N5 |
Peso molecular |
273.38 g/mol |
Nombre IUPAC |
2-(4-prop-2-enylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C15H23N5/c1-2-7-19-8-10-20(11-9-19)15-17-13-6-4-3-5-12(13)14(16)18-15/h2H,1,3-11H2,(H2,16,17,18) |
Clave InChI |
HUCFFGBDEMMKSZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)




![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
